molecular formula C79H130N28O22 B10848614 Fggftgarksarkkanq

Fggftgarksarkkanq

Cat. No.: B10848614
M. Wt: 1824.1 g/mol
InChI Key: OYXJMSJHGINGKM-SMFNREODSA-N
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Description

To proceed with a comparative analysis, hypothetical assumptions based on nomenclature patterns and general chemical classification frameworks would be required. However, such an approach risks inaccuracies without empirical validation .

Properties

Molecular Formula

C79H130N28O22

Molecular Weight

1824.1 g/mol

IUPAC Name

(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C79H130N28O22/c1-42(95-61(113)40-94-76(127)63(45(4)109)107-74(125)55(36-47-21-9-6-10-22-47)98-62(114)39-92-60(112)38-93-67(118)48(83)35-46-19-7-5-8-20-46)64(115)99-52(26-17-33-90-78(86)87)70(121)103-51(25-13-16-32-82)72(123)106-57(41-108)75(126)97-43(2)65(116)100-53(27-18-34-91-79(88)89)71(122)102-50(24-12-15-31-81)69(120)101-49(23-11-14-30-80)68(119)96-44(3)66(117)105-56(37-59(85)111)73(124)104-54(77(128)129)28-29-58(84)110/h5-10,19-22,42-45,48-57,63,108-109H,11-18,23-41,80-83H2,1-4H3,(H2,84,110)(H2,85,111)(H,92,112)(H,93,118)(H,94,127)(H,95,113)(H,96,119)(H,97,126)(H,98,114)(H,99,115)(H,100,116)(H,101,120)(H,102,122)(H,103,121)(H,104,124)(H,105,117)(H,106,123)(H,107,125)(H,128,129)(H4,86,87,90)(H4,88,89,91)/t42-,43-,44-,45+,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,63-/m0/s1

InChI Key

OYXJMSJHGINGKM-SMFNREODSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N)O

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The absence of specific data for Fggftgarksarkkanq necessitates a discussion of methodological challenges in chemical comparisons, as outlined in the evidence:

Challenges in Representative Sampling

Extracting and analyzing compounds from complex matrices (e.g., polymers or alloys) may lead to incomplete recovery or unintended chemical reactions, as noted in . For instance, batch-to-batch variability in industrial articles could obscure consistent comparisons between Fggftgarksarkksanq and analogs like "Compound X" or "Compound Y" .

Analytical Precision and Accuracy

emphasizes advancements in analytical techniques, such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR), which are critical for distinguishing structurally similar compounds. However, without access to Supplementary Tables 1–8 from this study, quantitative metrics (e.g., detection limits, recovery rates) for this compound cannot be ascertained .

Hypothetical Comparison Framework

Assuming this compound belongs to a peptide or polymer family, its properties might be compared to:

  • Thermal Stability : Contrast with polyamides or polypeptides, where backbone rigidity affects decomposition temperatures.
  • Bioactivity : If bioactive, comparisons to antimicrobial peptides (AMPs) or enzyme inhibitors would require structural data absent in the evidence.

Data Limitations and Recommendations

Missing Empirical Data

No tables or figures can be generated due to the lack of accessible physicochemical, spectroscopic, or biological data for this compound.

Guidance for Future Research

  • Primary Literature Review : Prioritize databases like SciFinder or Reaxys for structural and synthetic details.
  • Standardized Nomenclature: Confirm the compound’s IUPAC name to resolve ambiguities.
  • Collaborative Validation : Address analytical challenges (per ) through multi-laboratory studies to ensure reproducibility .

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